
Clenproperol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clenproperol hydrochloride is a β2-adrenergic agonist, commonly used in veterinary medicine. It is known for its ability to promote muscle growth and reduce fat deposition in animals. The compound is also used as a bronchodilator in the treatment of respiratory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clenproperol hydrochloride involves the reaction of 4-nitro-2’-bromoacetophenone with the corresponding amine, followed by the reduction of the nitro group on the benzene ring . The reaction conditions typically include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The compound is often produced in facilities adhering to ISO 9001 standards .
Chemical Reactions Analysis
Types of Reactions
Clenproperol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used.
Substitution: Reagents such as sodium hydroxide and halogenating agents are used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.
Scientific Research Applications
Clenproperol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on muscle growth and fat deposition in animals.
Medicine: Investigated for its potential use as a bronchodilator in respiratory conditions.
Industry: Used in the production of veterinary medicines and as a growth promoter in livestock.
Mechanism of Action
Clenproperol hydrochloride exerts its effects by acting as a β2-adrenergic agonist. It binds to β2-adrenergic receptors, stimulating adenylyl cyclase activity, which leads to the production of cyclic AMP (cAMP). This cascade ultimately results in the relaxation of smooth muscles in the bronchioles and increased muscle growth .
Comparison with Similar Compounds
Similar Compounds
- Clenbuterol hydrochloride
- Brombuterol hydrochloride
- Clenpenterol hydrochloride
- Cimbuterol
- Clencyclohexerol hydrochloride
- Mabuterol hydrochloride
- Zilpaterol hydrochloride
Uniqueness
Clenproperol hydrochloride is unique due to its specific molecular structure, which includes a 4-amino-3,5-dichlorophenyl group. This structure contributes to its potent β2-adrenergic agonist activity, making it highly effective in promoting muscle growth and reducing fat deposition .
Properties
CAS No. |
75136-83-3 |
|---|---|
Molecular Formula |
C11H16Cl2N2O.HCl |
Molecular Weight |
299.627 |
Related CAS |
38339-11-6 (free base) |
Synonyms |
1-(4-Amino-3,5-dichlorophenyl)-2-isopropylaminoethanol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


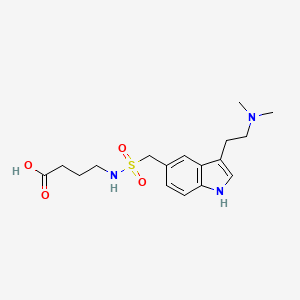
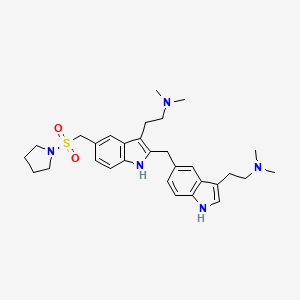
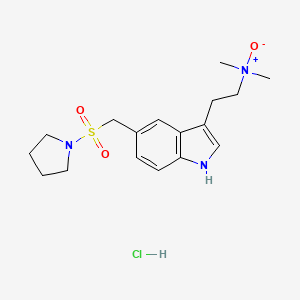
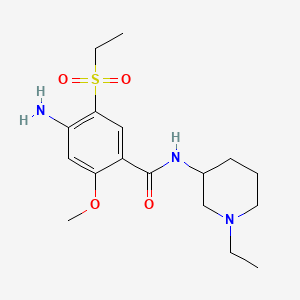
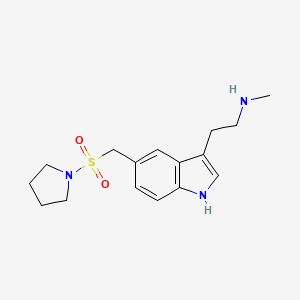
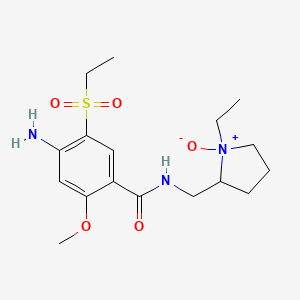
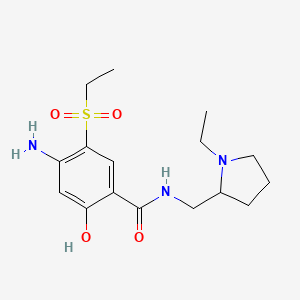
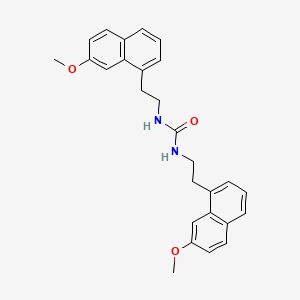
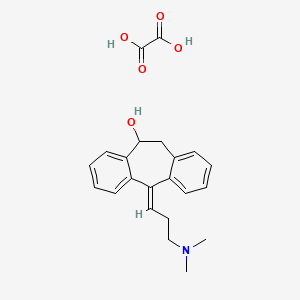
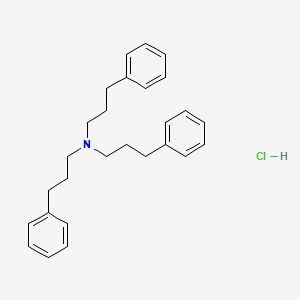
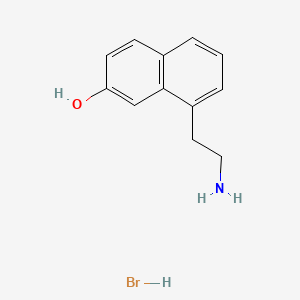
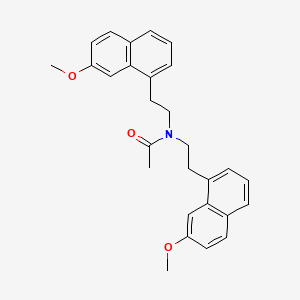
![1-((2'-Carbamimidoyl-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B602172.png)
